molecular formula C17H17F2N3O4S B5592439 1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B5592439
M. Wt: 397.4 g/mol
InChI Key: CHPRESJWEKUAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C17H17F2N3O4S and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.09078353 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adenosine A2B Receptor Antagonists Development

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was developed, among which compounds with structures similar to 1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine were characterized for their high affinity and selectivity as A2B adenosine receptor antagonists. These compounds demonstrated subnanomolar affinity and were identified as potent antagonists, highlighting their potential in therapeutic applications targeting the A2B adenosine receptor. The most potent compounds in this series were PSB-09120 and PSB-0788, which exhibited Ki values of 0.157 nM and 0.393 nM, respectively, at the human A2B receptor. PSB-603, another compound from this series, was developed as an A2B-specific antagonist with virtually no affinity for other adenosine receptor subtypes, making it a valuable pharmacological tool for selective labeling and study of A2B receptors (Borrmann et al., 2009).

Antibacterial Activity of Piperazine Derivatives

Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized and evaluated for their antibacterial activities. The study investigated the effects of different solvents, acid acceptors, and reaction temperatures on the yield of these derivatives, optimizing the conditions for synthesizing compounds with enhanced antibacterial properties. Some of these derivatives, such as 1-methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine and 1-methyl-4-[5-(4-propinyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine, exhibited significant antibacterial activities, suggesting their potential as antibacterial agents (Wu Qi, 2014).

Antimalarial Agents

The structural and anti-malarial activity relationship of (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives was explored, revealing insights into the molecular features essential for anti-malarial efficacy. This research highlights the importance of specific substituents and molecular conformations in enhancing the anti-malarial activity of piperazine derivatives, offering a basis for the development of more effective anti-malarial agents (Cunico et al., 2009).

Properties

IUPAC Name

1-[(2,3-difluorophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O4S/c18-16-3-1-2-13(17(16)19)12-20-8-10-21(11-9-20)27(25,26)15-6-4-14(5-7-15)22(23)24/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPRESJWEKUAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C(=CC=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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